Compound Description: SR144528 is a potent and selective cannabinoid CB2 receptor antagonist. It exhibits subnanomolar affinity for the CB2 receptor and is known for its therapeutic promise. Research has focused on understanding its binding site interactions and identifying primary interaction sites at the CB2 receptor . Studies revealed the importance of the amide functional group for its CB2 affinity and efficacy. Additionally, aromatic stacking interactions within the CB2 receptor were found crucial for its activity .
Relevance: SR144528 shares the core structure of a 1H-pyrazole-3-carboxamide with 1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole-3-carboxamide. Both compounds feature substitutions at the 1, 3, and 5 positions of the pyrazole ring and an amide group linked to the pyrazole core at the 3rd position. This structural similarity suggests they may share similar binding modes or interact with related targets, despite differences in their specific substituents .
Compound Description: SR141716 is a potent and selective antagonist for the CB1 cannabinoid receptor. Its interaction with the CB1 receptor, specifically with the residue Lys3.28(192), is crucial for its inverse agonist activity [, ]. SR141716 displays high affinity for the inactive state of the CB1 receptor and is suggested to stabilize transmembrane helix 6 via aromatic stacking interactions .
Relevance: Similar to 1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole-3-carboxamide, SR141716 belongs to the 1H-pyrazole-3-carboxamide class of compounds. Both are characterized by aryl substituents at the 1 and 5 positions of the pyrazole ring, a small alkyl group at the 4 position, and an amide substituent at the 3 position. Despite differences in the specific substituents, the common scaffold suggests these compounds could exhibit comparable binding patterns with certain targets, particularly those recognizing the pyrazole-carboxamide core [, ].
Compound Description: SR147778 is a highly potent, selective, and orally active antagonist of the CB1 cannabinoid receptor . This compound shows nanomolar affinity for both rat and human CB1 receptors, with a significantly lower affinity for CB2 receptors. It has demonstrated efficacy in antagonizing various pharmacological effects induced by cannabinoid agonists in vivo .
Relevance: SR147778 exhibits strong structural similarities to 1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole-3-carboxamide, sharing the central 1H-pyrazole-3-carboxamide core. Both compounds possess halogenated aryl substituents at the 1 and 5 positions of the pyrazole ring and a substituted amide group at position 3. This close structural resemblance suggests potential overlap in their binding profiles and potential for interactions with similar biological targets, even with variations in specific substituents and their arrangement .
Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist investigated for its potential in treating obesity . It emerged from structure-activity relationship (SAR) studies aiming to mitigate the off-target hERG inhibition observed with earlier lead compounds . MK-5596 effectively reduces body weight and food intake in diet-induced obese rat models, highlighting its therapeutic potential .
Relevance: MK-5596 and 1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazole-3-carboxamide belong to the same chemical class, both featuring the 1H-pyrazole-3-carboxamide core. While MK-5596 possesses a more complex structure with a pyrano[2,3-b]pyridine group linked to the amide nitrogen, both compounds share a halogenated aryl group at the 5-position of the pyrazole ring. This structural similarity, despite variations in other substituents, suggests potential for overlapping binding interactions, particularly with targets recognizing the 1H-pyrazole-3-carboxamide motif .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.